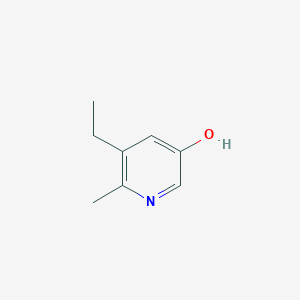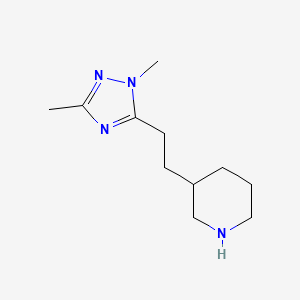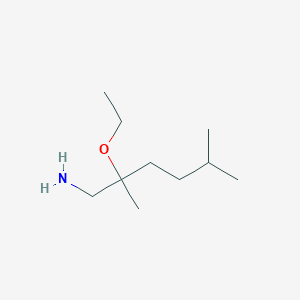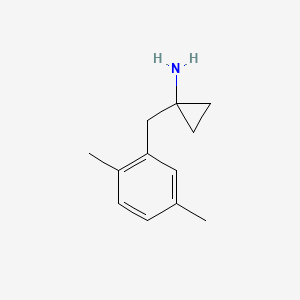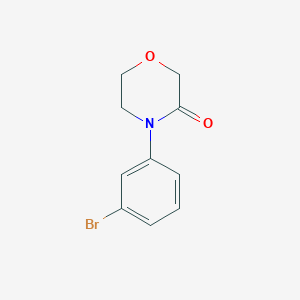
4-(3-Bromophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of morpholine, where a bromophenyl group is attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)morpholin-3-one typically involves the reaction of 3-bromophenylamine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-bromophenylamine is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinones .
Scientific Research Applications
4-(3-Bromophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring provides a scaffold that enhances the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholin-3-one: This compound is similar in structure but has the bromine atom in a different position on the phenyl ring.
4-(4-Aminophenyl)morpholin-3-one: This compound has an amino group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
4-(3-Bromophenyl)morpholin-3-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(3-bromophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7H2 |
InChI Key |
SFTMYLIZKXVVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


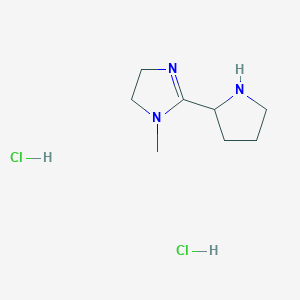
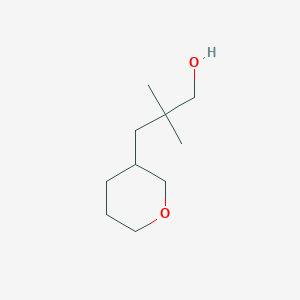
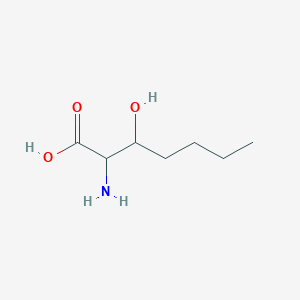

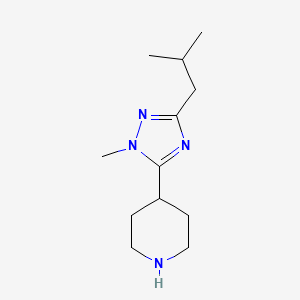


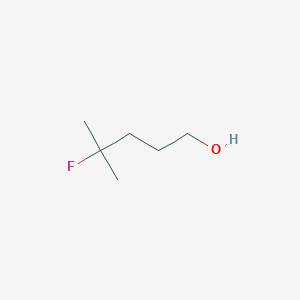
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
